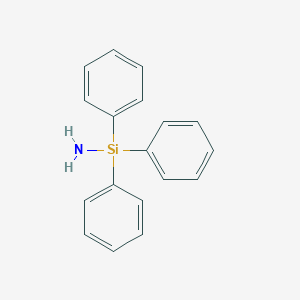

Triphenylsilylamine

Description

Properties

IUPAC Name |

[amino(diphenyl)silyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQOALGKMKUSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194983 | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4215-80-9 | |

| Record name | 1,1,1-Triphenylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-triphenylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Triphenylsilylamine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Triphenylsilylamine (TPSA), a versatile organosilicon compound. This document summarizes its key characteristics, outlines its reactivity, and provides a general experimental protocol for its synthesis, making it a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound, also known as aminotriphenylsilane, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 4215-80-9[1] |

| Molecular Formula | C₁₈H₁₇NSi[1] |

| Molecular Weight | 275.42 g/mol [1] |

| Appearance | White to Off-White Solid[1] |

| Melting Point | 60-62 °C[1] |

| Boiling Point | 187-200 °C at 2 Torr[1][2] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³[1][2] |

Table 2: Solubility and Stability of this compound

| Property | Description |

| Solubility | Slightly soluble in Chloroform and Methanol.[1][2] |

| Stability | Hygroscopic and moisture-sensitive; reacts slowly with water.[1][2] |

| Storage | Recommended storage temperature is -20°C or 2-8°C.[1] |

| pKa (Predicted) | 6.31 ± 0.70[1][2] |

Chemical Reactivity and Applications

This compound serves as a versatile reagent and building block in organic and organometallic synthesis. Its reactivity is centered around the nucleophilic amino group and the potential for substitution at the silicon atom.

Key applications and reactions include:

-

Synthesis of Antimalarial Compounds: It is used as a reagent in the production of 2-Amino-3-hydroxy-indoles, which have shown potent in vivo antimalarial activity.[1][2]

-

Catalyst Modification: TPSA is employed to modify Mo/HZSM-5 catalysts, which can influence the selectivity in the methane-to-benzene (MTB) reaction.[1][2]

-

Precursor in Organometallic Chemistry: It is a starting material for the preparation of titanium-containing dimers of the type [Ti(μ-NR)(NMe₂)₂]₂.

-

Surface Silylation: this compound is used for the silylation of fused silica capillary surfaces to create a homogeneous film.

-

Synthesis of Other Organosilicon Compounds: It reacts with thionyl chloride to produce triphenylsilylsulfinylamine.

The following diagram illustrates the key properties and reactive pathways of this compound.

References

CAS number and molecular weight of Triphenylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylsilylamine, a versatile chemical intermediate with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, key applications, and a representative experimental protocol for its use in the synthesis of biologically active compounds.

Core Properties of this compound

This compound, also known as aminotriphenylsilane or TPSA, is a silyl compound characterized by the presence of a silicon atom bonded to three phenyl groups and an amino group.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4215-80-9 | [1][2] |

| Molecular Formula | C18H17NSi | [2] |

| Molecular Weight | 275.42 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | 366.5 °C at 760 mmHg | [3] |

| Density | 1.1 g/mL | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | Not explicitly stated, inferred from general chemical knowledge. |

| Synonyms | Aminotriphenylsilane, TPSA, 1,1,1-Triphenylsilylamine | [2][3] |

Key Applications in Research and Development

This compound serves as a crucial reagent in a variety of chemical transformations, highlighting its importance in both academic and industrial research.

Synthesis of Antimalarial Compounds

A significant application of this compound is in the synthesis of novel 2-amino-3-hydroxy-indoles, a class of compounds that have demonstrated potent in vitro and in vivo antimalarial activity.[1] This synthetic route offers an efficient pathway to creating analogues for medicinal chemistry exploration, addressing the urgent need for new antimalarial drugs with novel mechanisms of action to combat drug-resistant strains of Plasmodium falciparum.[1]

Surface Modification and Material Science

This compound is employed in the silylation of surfaces, such as the pretreatment of fused silica capillary surfaces. This modification is crucial for achieving a homogeneous film, which is essential in applications like high-temperature gas chromatography.[4] The triphenylsilyl group can alter the surface energy and improve the wettability for various stationary phases.[4]

Reagent in Chemical Synthesis

Beyond its role in medicinal chemistry, this compound is a precursor for other valuable reagents. For instance, it reacts with thionyl chloride to form triphenylsilylsulfinylamine. It is also used in the preparation of titanium dimers and in the synthesis of complex heterocyclic structures like 9-aminopyrido[3′,3′:4,5]pyrrolo[1,2-c]pyrimidine.

Catalyst Modification

In the field of catalysis, this compound is used to investigate the molecular tuning effect of silanation treatment for HZSM-5 crystals, which can influence selectivity in catalytic processes.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities and reaction conditions are often proprietary or published in primary scientific literature, a general synthetic strategy for the preparation of 2-amino-3-hydroxy-indoles using this compound is outlined below.

Synthesis of 2-Amino-3-hydroxy-indoles:

This synthesis starts from isatins and proceeds in two main steps. The key transformation involves the reaction of an oxindole intermediate with an ammonia equivalent.[1] While tert-butyldimethylsilyl amine (TBDMSNH2) was highlighted as a novel ammonia surrogate in the cited research, a similar amidation has been conducted with this compound.[1]

-

Step 1: Formation of the 3-hydroxy-3-aryl-oxindole Intermediate. This is typically achieved through a Grignard addition or a rhodium-catalyzed addition of boronic acids to the starting isatin.[1]

-

Step 2: Amination of the Oxindole. The 3-hydroxy-3-aryl-oxindole intermediate is then reacted with this compound. The general conditions for a similar amidation involve using 2 equivalents of this compound in the presence of a base like N-methylmorpholine (NMM).[1]

A generalized workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for 2-amino-3-hydroxy-indoles.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly interacts with or modulates any specific biological signaling pathways. Its primary role in a drug development context is as a chemical building block for the synthesis of pharmacologically active molecules. The biological activity observed in compounds synthesized using this compound is a property of the final molecular structure, not of the this compound reagent itself.

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in organic synthesis and drug development. Its utility in creating novel compounds with significant biological activity, such as the antimalarial 2-amino-3-hydroxy-indoles, underscores its importance in the field. Furthermore, its applications in materials science for surface modification highlight its broader impact. This guide provides a foundational understanding of this compound, and for more detailed experimental procedures, a thorough review of the primary scientific literature is recommended.

References

An In-depth Technical Guide to the Key Spectroscopic Data of Triphenylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic data for the characterization of Triphenylsilylamine (CAS 4215-80-9). While a complete, publicly available dataset for this specific compound is not readily accessible, this document synthesizes predicted values based on established spectroscopic principles for organosilicon compounds and data from analogous structures. It includes detailed experimental protocols for data acquisition and logical workflows for structural elucidation.

Core Spectroscopic Data

The structural formula of this compound is (C₆H₅)₃SiNH₂. The following tables summarize the predicted and known spectroscopic data critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework and the local environment of the silicon atom.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | CDCl₃ | ~ 7.3 - 7.6 (m, 15H) | Phenyl protons (ortho, meta, para). The multiplet pattern arises from complex coupling. |

| ~ 1.5 - 2.5 (br s, 2H) | Amine (NH₂) protons. The chemical shift is variable and concentration-dependent; the peak is often broad due to quadrupole broadening and exchange. | ||

| ¹³C NMR | CDCl₃ | ~ 135.0 | Aromatic C-H (ortho). |

| ~ 134.5 | Aromatic C-Si (ipso). | ||

| ~ 130.0 | Aromatic C-H (para). | ||

| ~ 128.0 | Aromatic C-H (meta). | ||

| ²⁹Si NMR | Solid State | -31.7 | Isotropic chemical shift determined from solid-state CP/MAS spectra.[1] |

| Solution | ~ -15 to -35 | Expected range for Si bonded to three aryl groups and one nitrogen.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, particularly the N-H and Si-N bonds.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric Stretch | ~ 3450 - 3380 | Medium | Primary amines exhibit two distinct N-H stretching bands.[3][4] |

| N-H Symmetric Stretch | ~ 3380 - 3300 | Medium | The second of the two primary amine N-H stretches.[3][4] |

| Aromatic C-H Stretch | ~ 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl rings. |

| Aromatic C=C Stretch | ~ 1600 - 1430 | Medium-Strong | Multiple bands are expected due to phenyl ring vibrations. |

| N-H Bend (Scissoring) | ~ 1650 - 1580 | Medium | A characteristic bending vibration for primary amines.[4] |

| Si-Phenyl (Si-Ph) | ~ 1430, ~1120 | Strong, Sharp | Strong, characteristic absorptions for the triphenylsilyl group. |

| Si-N Stretch | ~ 990 - 920 | Strong | The Si-N bond vibration is a key indicator for silylamines.[3][5][6] |

| Aromatic C-H Bend | ~ 740 - 700 | Strong | Out-of-plane bending for monosubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 275 | [M]⁺• | [C₁₈H₁₇NSi]⁺• | Molecular ion. Its presence confirms the molecular weight. |

| 198 | [M - C₆H₅]⁺ | [C₁₂H₁₂NSi]⁺ | Loss of a phenyl radical, a common fragmentation for triphenylsilyl compounds. This is often a major peak. |

| 182 | [M - C₆H₅ - NH₂]⁺ | [C₁₂H₁₀Si]⁺ | Subsequent loss of the amino group from the [M-Ph]⁺ fragment. |

| 165 | [C₁₂H₉]⁺ | [C₁₂H₉]⁺ | Biphenyl radical cation, from rearrangement. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy (Solid Sample)

-

Sample Preparation :

-

For solution-state NMR, accurately weigh 10-50 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of an appropriate deuterated solvent (e.g., CDCl₃, THF-d₈) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube, ensuring a minimum sample height of 4.5 cm.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ²⁹Si).

-

Lock the field using the deuterated solvent signal.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required. A pulse program like DEPT or APT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

²⁹Si NMR : This nucleus has low sensitivity and a negative gyromagnetic ratio.[7] Use of polarization transfer techniques like DEPT or INEPT, which leverage the large proton polarization via J-coupling, is highly recommended to enhance signal intensity and reduce acquisition time.[8]

-

FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powders without extensive sample preparation.

-

Instrument Preparation :

-

Background Spectrum :

-

With the clean, empty ATR crystal in position, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis :

-

Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

Use the integrated pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform a background subtraction.

-

If necessary, apply an ATR correction to account for the variation in the depth of penetration of the evanescent wave with frequency.[12]

-

Label the significant peaks.

-

Mass Spectrometry (Direct Insertion Probe)

-

Sample Preparation :

-

Load a small amount (microgram to sub-microgram quantity) of the solid this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrument Setup :

-

Insert the probe into the mass spectrometer's ion source through the vacuum lock.

-

Select the ionization method (typically Electron Ionization, EI, at 70 eV).

-

Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

-

-

Data Acquisition :

-

Slowly heat the probe according to a programmed temperature ramp. This will cause the sample to volatilize directly into the ion source.

-

The instrument will continuously acquire mass spectra as the sample evaporates.

-

-

Data Analysis :

-

Generate a background-subtracted mass spectrum from the scan corresponding to the maximum sample signal intensity.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the known stability of silyl and aromatic cations.

-

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical integration of spectroscopic data for structural elucidation.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical integration of spectroscopic data for structural elucidation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pascal-man.com [pascal-man.com]

- 3. gelest.com [gelest.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. rsc.org [rsc.org]

- 9. 1,1,1-Triphenylsilylamine | C18H17NSi | CID 77890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 11. 三苯代甲硅烷基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound , 97% , 4215-80-9 - CookeChem [cookechem.com]

Triphenylsilylamine safety, handling, and storage guidelines

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Triphenylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 4215-80-9). The following sections detail the material's properties, associated hazards, recommended procedures for safe use, and emergency protocols.

Chemical and Physical Properties

This compound is a solid compound used in various chemical syntheses. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 4215-80-9 |

| Molecular Formula | C₁₈H₁₇NSi |

| Molecular Weight | 275.42 g/mol |

| Appearance | White to Off-White Solid[1] |

| Melting Point | 60-62 °C |

| Boiling Point | 187-200 °C at 2 Torr[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

| Stability | Hygroscopic and moisture-sensitive. Reacts slowly with water.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory tract irritation.

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area.[2]

-

Use a chemical fume hood when handling the substance to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2] |

| Skin and Body Protection | Laboratory coat.[2] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[4]

Storage Requirements

Proper storage of this compound is necessary to maintain its integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Recommended Temperature: 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

-

Moisture Sensitivity: Due to its hygroscopic nature, store in a desiccator or under an inert atmosphere if possible.[1]

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6] |

Accidental Release and Disposal

Spill Response

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.[2]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[7]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or with regular trash.[8]

Toxicology and Reactivity

-

Toxicological Data: No specific LD50 or LC50 data is available for this compound. The primary known toxic effects are irritation to the skin, eyes, and respiratory system.[5]

-

Reactivity: Stable under recommended storage conditions.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[5]

Diagrams

Caption: Workflow for the safe handling of this compound.

References

- 1. AMINOTRIPHENYLSILANE | 4215-80-9 [chemicalbook.com]

- 2. gz-supplies.com [gz-supplies.com]

- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 4. artsci.usu.edu [artsci.usu.edu]

- 5. fishersci.es [fishersci.es]

- 6. 三苯代甲硅烷基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. saffronchemicals.com [saffronchemicals.com]

- 8. riskassess.com.au [riskassess.com.au]

An In-depth Technical Guide on the Solubility of Triphenylsilylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triphenylsilylamine in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing qualitative solubility information and a comprehensive, standardized experimental protocol for researchers to determine precise solubility values tailored to their specific laboratory conditions.

Core Concepts and Qualitative Solubility

This compound ((C₆H₅)₃SiNH₂) is a solid crystalline compound with a melting point of 60-62 °C.[1][2][3][4][5] Its solubility is a critical parameter for its use in various chemical syntheses, including the preparation of titanium-imido dimers, silylation of surfaces, and the synthesis of antimalarial compounds.[2][3][4] The molecule's large, nonpolar triphenylsilyl group dominates its physical properties, suggesting good solubility in nonpolar organic solvents and poor solubility in polar solvents, particularly water. The presence of the amine group provides a site for hydrogen bonding, which may slightly enhance solubility in moderately polar solvents. The compound is also noted to be moisture-sensitive and can react slowly with water.[2][3]

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility | Citation |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble | [2][3] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [2][3] |

| Water | H₂O | Polar Protic | Very Low/Reacts | [2][3][6] |

Note: "Slightly Soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Screw-cap vials with PTFE-lined septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method with subsequent analysis.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For any specific application, it is imperative to perform these experimental measurements to obtain accurate and reliable solubility data.

References

- 1. トリフェニルシリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. AMINOTRIPHENYLSILANE | 4215-80-9 [chemicalbook.com]

- 3. This compound , 97% , 4215-80-9 - CookeChem [cookechem.com]

- 4. トリフェニルシリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Triphenylsilanamine (CAS 4215-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Advent of Triphenylsilylamine: A Journey from Discovery to Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylsilylamine, a cornerstone of modern organosilicon chemistry, has carved a significant niche for itself as a versatile reagent and synthetic intermediate. Its unique structural and electronic properties, stemming from the interplay between the bulky triphenylsilyl group and the reactive amine functionality, have rendered it invaluable in a multitude of applications, ranging from catalysis to the synthesis of novel therapeutic agents. This technical guide delves into the historical development, synthesis, and multifaceted applications of this compound, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Development and Discovery

The genesis of this compound is intrinsically linked to the burgeoning field of organosilicon chemistry in the mid-20th century. While the exact first synthesis is not definitively documented in readily available literature, the foundational work on the formation of silicon-nitrogen bonds laid the groundwork for its eventual discovery. The primary route to silylamines, established early in the exploration of organosilicon compounds, involves the reaction of a halosilane with an amine. It is highly probable that this compound was first prepared through the ammonolysis of chlorotriphenylsilane, a straightforward and logical extension of the then-existing knowledge of organosilicon reactivity.

Early research into organosilicon compounds was largely driven by the quest for new materials with unique thermal and chemical stability. The introduction of the bulky and sterically demanding triphenylsilyl group was a key strategy in modifying the properties of organic molecules. The amine functional group, a fundamental building block in organic synthesis, when attached to a triphenylsilyl moiety, offered a new synthon with distinct reactivity and handling characteristics compared to its carbon-based counterparts. Over the years, the utility of this compound has expanded far beyond its initial conception, with its application in diverse areas of chemical synthesis solidifying its importance in the chemist's toolkit.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in research and development. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NSi | [1] |

| Molecular Weight | 275.42 g/mol | [1] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 366.5 °C at 760 mmHg | [3] |

| Density | 1.1 g/mL | [3] |

| CAS Number | 4215-80-9 | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Phenyl protons typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The N-H protons' chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | Aromatic carbons will show characteristic signals in the δ 120-140 ppm range. The ipso-carbon attached to the silicon atom will have a distinct chemical shift. |

| Infrared (IR) | Characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. Strong Si-C and aromatic C-H and C=C stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 275, along with characteristic fragmentation patterns of the triphenylsilyl and amino groups. |

Key Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of chlorotriphenylsilane with a source of ammonia. Below is a detailed methodology for a representative synthesis.

Synthesis of this compound from Chlorotriphenylsilane and Ammonia

Materials:

-

Chlorotriphenylsilane

-

Anhydrous ammonia (gas or liquid)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of chlorotriphenylsilane in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser under an inert atmosphere.

-

The solution is cooled to a suitable temperature, typically 0 °C or lower, using an ice bath.

-

Anhydrous ammonia is then bubbled through the solution or added as a condensed liquid. The reaction is exothermic and should be controlled by the rate of ammonia addition.

-

The reaction mixture is stirred for a specified period, allowing for the complete reaction of the chlorotriphenylsilane. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain this compound and ammonium chloride as a white precipitate.

-

The ammonium chloride is removed by filtration under an inert atmosphere.

-

The filtrate, containing the desired product, is concentrated under reduced pressure to remove the solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to yield a white crystalline solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in the data table above (¹H NMR, ¹³C NMR, IR, and MS).

Signaling Pathways and Logical Relationships

The utility of this compound in synthesis stems from the reactivity of the Si-N bond and the influence of the triphenylsilyl group. The following diagrams illustrate key reaction pathways and logical workflows involving this compound.

Caption: General synthesis of this compound.

The Si-N bond in this compound is susceptible to cleavage by various reagents, making it a useful precursor for the formation of other functional groups.

Caption: Reactivity pathways of this compound.

This diagram illustrates that the Si-N bond can be cleaved by protic reagents to form triphenylsilanol or triphenylalkoxysilanes. The nitrogen atom can also act as a nucleophile, reacting with electrophiles to yield N-substituted silylamines. Furthermore, the amine proton can be abstracted by strong bases to generate the corresponding silylamide anion, a potent nucleophile in its own right.

Applications in Research and Drug Development

The unique reactivity profile of this compound has led to its widespread use in various facets of chemical research and drug development.

-

Protecting Group Chemistry: The triphenylsilyl group can serve as a bulky, lipophilic protecting group for primary amines. The relative stability of the Si-N bond allows for selective manipulations at other parts of a molecule, with the protecting group being readily removable under specific conditions.

-

Synthesis of Nitrogen-Containing Heterocycles: this compound serves as a convenient source of the "NH" fragment in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

-

Catalysis: In organometallic chemistry, this compound can act as a ligand for various metal centers, influencing the catalytic activity and selectivity of the resulting complexes.[2]

-

Precursor to Other Silylating Agents: this compound can be a starting material for the synthesis of other silylating agents, expanding the repertoire of tools available for the protection and modification of functional groups. For instance, its reaction with thionyl chloride can yield triphenylsilylsulfinylamine.[2]

-

Materials Science: The incorporation of the triphenylsilyl moiety can impart desirable properties to polymers and other materials, such as increased thermal stability and solubility in organic solvents. This compound has been used to modify catalysts, such as Mo/HZSM-5, to alter their selectivity in reactions like the conversion of methane to benzene.

-

Medicinal Chemistry: this compound has been employed as a reagent in the synthesis of compounds with potential biological activity, including antimalarial agents.

References

Triphenylsilylamine: A Comprehensive Technical Guide to its Role as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylsilylamine [(C₆H₅)₃SiNH₂], also known as aminotriphenylsilane or TPSA, is a versatile organosilicon compound. This technical guide provides an in-depth overview of this compound, with a primary focus on its function as a silylating agent in organic synthesis. The document covers its chemical and physical properties, synthesis, the mechanism of silylation, and its applications in protecting various functional groups. While detailed experimental data for this compound as a silylating agent is not extensively available in the reviewed literature, this guide furnishes general protocols and discusses its reactivity in the context of other common silylating agents.

Introduction to this compound

This compound is a crystalline solid at room temperature, characterized by a triphenylsilyl group bonded to an amino group. The bulky and sterically hindering nature of the three phenyl rings on the silicon atom imparts unique reactivity and stability to the protected substrates. As a silylating agent, it introduces the triphenylsilyl (TPS) protecting group, which is known for its high stability under a range of reaction conditions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 4215-80-9 | [1][2] |

| Molecular Formula | C₁₈H₁₇NSi | [1][2] |

| Molecular Weight | 275.42 g/mol | [1][2] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 366.5 °C at 760 mmHg | [2] |

| Density | 1.1 g/mL | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents | |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common method for the synthesis of silylamines is the reaction of the corresponding chlorosilane with ammonia. The following protocol is a generalized procedure based on this common synthetic route.

General Synthesis Protocol

Reaction: (C₆H₅)₃SiCl + 2NH₃ → (C₆H₅)₃SiNH₂ + NH₄Cl

Materials:

-

Triphenylchlorosilane

-

Anhydrous ammonia

-

Anhydrous non-polar solvent (e.g., diethyl ether, toluene)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a mechanical stirrer, dissolve triphenylchlorosilane in an anhydrous non-polar solvent under an inert atmosphere.

-

Cool the solution in an ice bath or a dry ice/acetone bath.

-

Bubble anhydrous ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and will produce a white precipitate of ammonium chloride.

-

After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with the anhydrous solvent to recover any remaining product.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or vacuum distillation.

Caption: Generalized mechanism of silylation using this compound.

Reactivity and Comparison with Other Silylating Agents

The reactivity of silylating agents is influenced by the steric bulk around the silicon atom and the nature of the leaving group. While specific quantitative data for this compound is scarce, a general comparison with other common silylating agents can be made based on the properties of the triphenylsilyl group.

The triphenylsilyl (TPS) group is one of the most sterically hindered silyl groups, which influences both the rate of silylation and the stability of the resulting silyl ether. The increased steric bulk generally leads to slower reaction rates compared to less hindered silylating agents like those that introduce trimethylsilyl (TMS) or triethylsilyl (TES) groups. However, this steric hindrance also confers greater stability to the protected functional group, particularly towards acidic conditions.

Table 2: Qualitative Comparison of Common Silylating Agents

| Silylating Agent (Group) | Steric Bulk | Relative Reactivity (Silylation) | Relative Stability of Silyl Ether (Acidic Media) |

| Trimethylsilyl (TMS) | Low | High | Low |

| Triethylsilyl (TES) | Moderate | Moderate | Moderate |

| tert-Butyldimethylsilyl (TBDMS) | High | Moderate-Low | High |

| Triisopropylsilyl (TIPS) | Very High | Low | Very High |

| Triphenylsilyl (TPS) | Very High | Low | Very High |

Experimental Protocols for Silylation

Due to the limited availability of specific protocols for this compound in the literature, the following are generalized procedures for the silylation of common functional groups using aminosilanes. These should be considered as starting points for optimization.

Silylation of Alcohols

General Protocol:

-

To a solution of the alcohol (1 equivalent) in an anhydrous, aprotic solvent (e.g., DMF, acetonitrile, or dichloromethane), add this compound (1.1-1.5 equivalents).

-

The reaction can be performed at room temperature or heated (e.g., 60-80 °C) to increase the rate of reaction, particularly for hindered alcohols.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude silyl ether, which can be purified by column chromatography.

Silylation of Amines

General Protocol:

-

Primary and secondary amines can be silylated under similar conditions to alcohols.

-

Dissolve the amine (1 equivalent) in an anhydrous, aprotic solvent.

-

Add this compound (1.1-2.2 equivalents, depending on whether mono- or di-silylation is desired for primary amines).

-

The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction by TLC or GC-MS.

-

Work-up is similar to the silylation of alcohols.

Silylation of Carboxylic Acids

General Protocol:

-

Carboxylic acids can be converted to their corresponding silyl esters.

-

Dissolve the carboxylic acid (1 equivalent) in an anhydrous, aprotic solvent.

-

Add this compound (1.1-1.5 equivalents).

-

The reaction is often carried out at elevated temperatures.

-

Monitor the reaction progress.

-

The silyl ester is typically isolated after an aqueous work-up and extraction.

Applications in Drug Development and Organic Synthesis

The use of triphenylslylamine as a silylating agent offers a means to protect functional groups with a highly stable triphenylsilyl group. This is particularly valuable in multi-step syntheses where robust protection is required to withstand harsh reaction conditions. While not as commonly employed as other silylating agents due to its lower reactivity and the steric bulk of the TPS group, it finds applications where high stability is paramount.

This compound has been used in the preparation of other organometallic compounds and for the surface modification of materials like fused silica. [1]In drug development, the strategic use of bulky protecting groups like TPS can be crucial for achieving desired stereoselectivity in complex molecule synthesis.

Conclusion

This compound is a valuable, albeit less common, silylating agent for the introduction of the robust triphenylsilyl protecting group. Its high steric bulk leads to lower reactivity compared to smaller silylating agents but provides excellent stability for the protected functional group. While detailed experimental protocols and quantitative data are not widely available, the general principles of silylation with aminosilanes can be applied and optimized for specific substrates. For researchers in drug development and complex organic synthesis, this compound represents a useful tool when a highly stable protecting group strategy is required. Further research into the specific reactivity and applications of this compound would be beneficial to the broader scientific community.

References

Triphenylsilylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Properties, and Diverse Applications of a Versatile Silyl Compound

Abstract

Triphenylsilylamine [(C₆H₅)₃SiNH₂], also known as aminotriphenylsilane or TPSA, is a versatile organosilicon compound with significant potential in both industrial and academic settings. Its unique combination of a bulky triphenylsilyl group and a reactive amine functionality makes it a valuable reagent and building block in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging its full potential.

Introduction

Organosilicon compounds have become indispensable tools in modern chemistry, offering unique reactivity and stability profiles. Among these, silylamines represent a class of reagents with broad utility. This compound, in particular, stands out due to the steric hindrance and electronic effects imparted by its three phenyl rings. These characteristics influence its reactivity and the properties of the resulting products, making it a subject of increasing interest. This guide will delve into the core aspects of this compound, from its preparation to its diverse applications, providing a practical resource for its effective utilization in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₇NSi | [1][2] |

| Molecular Weight | 275.42 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 60-62 °C (lit.) | [3] |

| Boiling Point | 187-200 °C at 2 Torr | [3] |

| CAS Number | 4215-80-9 | [1][2] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in chloroform and methanol. Reacts slowly with water. | [3] |

| pKa | 6.31 ± 0.70 (Predicted) | [3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the fifteen protons of the three phenyl groups. A broad singlet corresponding to the two amine protons (NH₂) would likely appear in the region of 1-3 ppm, with its exact chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit multiple signals in the aromatic region (typically 120-140 ppm) for the phenyl carbons. The carbon atom attached to the silicon will have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum should display characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹. Strong absorptions corresponding to the Si-C and C-H bonds of the phenyl groups will also be prominent.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 275, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of phenyl groups and the amine functionality.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods involving the ammonolysis of a triphenylsilyl halide or the reaction of a triphenylsilane with an amide.

Ammonolysis of Chlorotriphenylsilane

This is a straightforward method for the preparation of this compound.

Reaction Workflow:

Caption: Synthesis of Triphenylslylamine via Ammonolysis.

Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent. Chlorotriphenylsilane is dissolved in the solvent.

-

Reaction: Anhydrous ammonia gas is bubbled through the stirred solution of chlorotriphenylsilane at room temperature. Alternatively, a solution of ammonia in an appropriate solvent can be added. The reaction is typically exothermic.

-

Work-up: The reaction mixture, containing a white precipitate of ammonium chloride, is filtered. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Quantitative Data:

| Reactants | Conditions | Product | Yield |

| Chlorotriphenylsilane, Ammonia | Diethyl ether, Room Temperature | This compound | Typically > 80% |

Industrial and Academic Applications

This compound serves as a valuable reagent in a variety of chemical transformations, finding applications in coordination chemistry, materials science, and organic synthesis.

Precursor to Metal-Imido Complexes

This compound is used in the synthesis of titanium-imido dimers. These complexes are of interest in catalysis and materials science.

Reaction Workflow:

Caption: Synthesis of a Titanium-Imido Dimer.

Experimental Protocol:

-

Setup: All manipulations are carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques or in a glovebox.

-

Reagents: Tetrakis(dimethylamido)titanium(IV) [Ti(NMe₂)₄] and this compound are dissolved in a dry, non-polar solvent such as hexane or toluene.

-

Reaction: The solution of this compound is added to the stirred solution of Ti(NMe₂)₄ at room temperature. The reaction mixture is then heated to reflux for several hours.

-

Work-up and Purification: The solvent is removed under vacuum, and the resulting solid is recrystallized from a suitable solvent to afford the dimeric titanium-imido complex.

Synthesis of Sulfinylamines

This compound reacts with thionyl chloride to produce triphenylsilylsulfinylamine. This compound can be a useful intermediate in organic synthesis.

Experimental Protocol:

-

Setup: A flame-dried reaction vessel is maintained under an inert atmosphere.

-

Reagents: this compound is dissolved in an anhydrous aprotic solvent like diethyl ether or dichloromethane.

-

Reaction: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution of this compound at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a specified period.

-

Work-up and Purification: The solvent and any volatile byproducts are removed under reduced pressure. The crude product can be purified by crystallization or distillation under high vacuum.

Surface Modification and Silylation

The reactivity of the amine group allows this compound to be used for the silylation of surfaces, such as fused silica capillaries for gas chromatography. This modification alters the surface properties, for example, to create a more homogeneous film.

Silylation Workflow:

Caption: Surface Silylation with this compound.

Experimental Protocol:

-

Surface Preparation: The silica surface is first cleaned and activated to ensure the presence of surface silanol (-OH) groups. This may involve washing with acid and/or water followed by drying.

-

Silylation: A solution of this compound in a dry, high-boiling, inert solvent is prepared. The silica material is then immersed in this solution, and the mixture is heated at an elevated temperature for several hours.

-

Washing and Curing: After the reaction, the surface is thoroughly washed with a solvent to remove any unreacted silylamine. A final curing step at a high temperature may be employed to ensure complete reaction and removal of byproducts.

Catalyst Modification

This compound has been investigated for the modification of catalysts, such as Mo/HZSM-5, which is used in the conversion of methane to benzene.[3] The silylation is thought to tune the acidic properties and pore characteristics of the zeolite catalyst.

Experimental Protocol:

-

Catalyst Preparation: The HZSM-5 zeolite is calcined at a high temperature to remove any adsorbed water.

-

Modification: The calcined zeolite is suspended in a solution of this compound in a dry organic solvent. The mixture is refluxed for several hours under an inert atmosphere.

-

Post-treatment: The modified zeolite is filtered, washed with a solvent to remove excess silylamine, and then dried. A final calcination step is performed to anchor the silyl groups and remove any organic residues.

Reagent in Organic Synthesis and Drug Discovery

This compound is utilized as a reagent in the synthesis of complex organic molecules, including those with potential pharmacological activity. For instance, it has been used in the preparation of 2-amino-3-hydroxy-indoles, which have shown in vivo antimalarial activity.[3] It is also employed in the synthesis of heterocyclic compounds like 9-aminopyrido[3',3':4,5]pyrrolo[1,2-c]pyrimidines.

Triphenylsilyl Group as a Protecting Group

The triphenylsilyl group can be used as a protecting group for various functionalities, particularly for amines and alcohols. Its bulky nature provides steric protection, and it can be cleaved under specific conditions.

Protection of Amines and Alcohols

General Protection Workflow:

Caption: Protection of Amines and Alcohols.

Experimental Protocol (General):

-

Setup: A dry reaction flask is charged with the amine or alcohol substrate and an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Reagents: A base, such as triethylamine or imidazole, is added to the solution. Chlorotriphenylsilane is then added, often dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Deprotection of Triphenylsilyl Ethers and Amines

The triphenylsilyl group is typically removed under acidic conditions or by using a fluoride ion source.

General Deprotection Workflow:

Caption: Deprotection of Triphenylsilyl Groups.

Experimental Protocol (Fluoride-mediated):

-

Setup: The silyl-protected compound is dissolved in a suitable solvent like THF.

-

Reagent: A solution of tetrabutylammonium fluoride (TBAF) in THF is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified.

Experimental Protocol (Acid-catalyzed):

-

Setup: The silyl-protected compound is dissolved in a protic solvent mixture (e.g., THF/water or methanol).

-

Reagent: A catalytic amount of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), is added.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The reaction is neutralized with a mild base, and the product is extracted, dried, and purified.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent with a growing number of applications in both academic research and industrial processes. Its utility as a precursor to metal complexes, a surface modifying agent, a catalyst modifier, and a protecting group highlights its significance in modern chemistry. The detailed protocols and data presented in this guide are intended to facilitate the effective and safe use of this compound, enabling researchers and developers to explore its full potential in their respective fields. As the demand for novel materials and efficient synthetic methodologies continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Methodological & Application

Application Notes and Protocols: Silyl-Based Protecting Groups for Primary Amines

Introduction

In the field of organic synthesis, particularly in pharmaceutical and materials science, the temporary masking of reactive functional groups is a cornerstone of synthetic strategy.[1] Primary amines, being nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule.[2]

While a variety of protecting groups for amines are well-established, silyl-based protecting groups have emerged as a valuable class due to their unique cleavage conditions, often employing fluoride ions, which provides excellent orthogonality with many other common protecting groups.[2][3] This document provides an overview of the use of silyl-based reagents for the protection of primary amines. It is important to note that while the triphenylsilyl moiety is a component of some protecting groups, triphenylsilylamine ((C₆H₅)₃SiNH₂) itself is not commonly employed as a protecting group for primary amines . Instead, this note will focus on well-documented and synthetically useful silyl-based protecting groups, such as the 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) and 2-(trimethylsilyl)ethanesulfonyl (SES) groups.

Properties of this compound

This compound is a commercially available reagent with the linear formula (C₆H₅)₃SiNH₂. It is a solid with a melting point of 60-62 °C. Its documented applications include its use in the preparation of titanium dimers, as a silylating agent for silica surfaces, and in the synthesis of other organosilicon compounds.

Alternative Silyl-Based Protecting Groups for Primary Amines

1. The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) Group

The Tpseoc group is a silicon-based carbamate protecting group that offers high stability towards acidic conditions and catalytic hydrogenation, making it orthogonal to common protecting groups like Boc, Cbz, and Fmoc.[4] Its removal is achieved under mild conditions using fluoride ions, which induce a Peterson-elimination.[4]

2. The 2-(trimethylsilyl)ethanesulfonyl (SES) Group

The SES group is a sulfonamide-based protecting group that provides high stability across a broad range of reaction conditions.[5] Similar to other silyl-based protecting groups, its cleavage is typically achieved with fluoride ions, such as tetrabutylammonium fluoride (TBAF).[3][5] This fluoride-ion-specific deprotection provides excellent orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[3]

Data Presentation: Comparison of Silyl-Based Amine Protecting Groups

| Protecting Group | Structure on Primary Amine (R-NH-PG) | Protection Conditions | Deprotection Conditions | Stability |

| Tpseoc | R-NH-CO-O-CH₂CH₂-Si(C₆H₅)₃ | Tpseoc-Cl or other activated forms, base | TBAF or CsF | Stable to acids (TFA), catalytic hydrogenation, morpholine.[4] |

| SES | R-NH-SO₂-CH₂CH₂-Si(CH₃)₃ | SES-Cl, triethylamine, CH₂Cl₂ at 0 °C[3] | TBAF in acetonitrile or CsF in DMF at elevated temperatures.[5] | Stable to acidic (Boc deprotection) and hydrogenolytic (Cbz deprotection) conditions.[3] |

Experimental Protocols

Note: The following protocols are representative examples for the use of silyl-based protecting groups and are not protocols for the use of this compound.

Protocol 1: Protection of a Primary Amine using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

Objective: To protect a primary amine with the SES group.

Materials:

-

Primary amine (1.0 mmol)

-

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 mmol)

-

Triethylamine (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 mmol) to the solution.

-

Slowly add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of an N-SES Protected Amine

Objective: To remove the SES protecting group from a primary amine.

Materials:

-

N-SES protected amine (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 mmol)

-

Acetonitrile or DMF, anhydrous (10 mL)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the N-SES protected amine (1.0 mmol) in anhydrous acetonitrile or DMF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution (3.0 mmol).

-

Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected amine by column chromatography or distillation.

Visualizations

Caption: General workflow for the use of an amine protecting group.

Caption: Structures of Tpseoc and SES protected primary amines.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Triphenylsilylamine in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of triphenylsilylamine as a versatile reagent in organometallic synthesis, with a focus on the preparation of metal amido and imido complexes. The protocols outlined below are intended to serve as a comprehensive guide for the safe and efficient synthesis and handling of these compounds in a laboratory setting.

Introduction

This compound ((C₆H₅)₃SiNH₂) is a valuable reagent in organometallic chemistry, primarily utilized as a precursor for the introduction of the triphenylsilylamido ligand ([N(H)SiPh₃]⁻) or the triphenylsilylimido ligand ([NSiPh₃]²⁻) to a metal center. The bulky nature of the triphenylsilyl group can provide steric protection to the metal center, influencing the coordination number, geometry, and reactivity of the resulting complex. This can be advantageous in stabilizing reactive species and in controlling selectivity in catalytic applications.

The most common synthetic routes involving this compound are:

-

Salt Metathesis: Following deprotonation with a strong base (e.g., an organolithium reagent) to form a lithium triphenylsilylamide, which is then reacted with a metal halide.

-

Protonolysis (Amine Elimination): Direct reaction of this compound with a metal complex containing basic ligands, such as alkyls or amides, leading to the elimination of a volatile byproduct (e.g., an alkane or an amine).

This document focuses on a key application: the synthesis of a titanium(IV) imido complex via a protonolysis reaction.

Application: Synthesis of a Dinuclear Titanium(IV) Imido Complex

This compound serves as an effective precursor for the synthesis of the dinuclear titanium(IV) imido complex, bis(μ-triphenylsilylimido)-bis(bis(dimethylamido)titanium(IV)), [Ti(μ-NSiPh₃)(NMe₂)₂]₂. This compound is formed through the protonolysis reaction between tetrakis(dimethylamido)titanium(IV) (Ti(NMe₂)₄) and this compound. The reaction proceeds with the elimination of dimethylamine.

This synthetic approach highlights the utility of this compound in accessing early transition metal imido complexes, which are of significant interest for their applications in various catalytic transformations, including olefin polymerization and nitrogen-group transfer reactions.

Quantitative Data Summary

| Product | Precursors | Reaction Type | Solvent | Yield (%) | Melting Point (°C) |

| [Ti(μ-NSiPh₃)(NMe₂)₂]₂ | Ti(NMe₂)₄, (C₆H₅)₃SiNH₂ | Protonolysis | Toluene | 85 | 218-220 (dec.) |

Experimental Protocol: Synthesis of [Ti(μ-NSiPh₃)(NMe₂)₂]₂

Materials:

-

Tetrakis(dimethylamido)titanium(IV) (Ti(NMe₂)₄)

-

This compound ((C₆H₅)₃SiNH₂)

-

Anhydrous Toluene

-

Anhydrous Pentane

-

Schlenk flask and standard Schlenk line equipment

-

Cannula

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

In a nitrogen-filled glovebox, a 100-mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (2.75 g, 10.0 mmol).

-

Anhydrous toluene (50 mL) is added to the flask to dissolve the this compound.

-

To the stirred solution, tetrakis(dimethylamido)titanium(IV) (2.24 g, 10.0 mmol) is added dropwise via syringe at room temperature.

-

The reaction mixture is then heated to 80 °C using an oil bath and stirred for 12 hours. During this time, the evolution of dimethylamine gas will be observed.

-

After 12 hours, the reaction mixture is allowed to cool to room temperature.

-

The toluene is removed under reduced pressure to yield a solid residue.

-

The solid is washed with anhydrous pentane (3 x 20 mL) to remove any unreacted starting materials and byproducts.

-

The resulting yellow, crystalline solid is dried under vacuum.

-

Yield: 3.5 g (85%).

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis. The structure can be confirmed by single-crystal X-ray diffraction.

Safety Precautions:

-

All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Tetrakis(dimethylamido)titanium(IV) is pyrophoric and reacts violently with water. Handle with extreme care.

-

Anhydrous solvents are essential for this reaction.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Mandatory Visualizations

Synthetic Workflow

Caption: Workflow for the synthesis of the dinuclear titanium imido complex.

Logical Relationship of Reaction

Caption: Logical steps of the protonolysis and dimerization reaction.

Application Notes: Triphenylsilylamine in the Synthesis of Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsilylamine [(C₆H₅)₃SiNH₂] is a versatile reagent in organic synthesis, notably in the construction of complex nitrogen-containing heterocyclic scaffolds. Its utility is particularly highlighted in palladium-catalyzed amination reactions, where it serves as an effective amino group donor. This application is of significant interest in medicinal chemistry and drug development, as nitrogen heterocycles are core structures in a vast array of pharmacologically active compounds. One key application of this compound is in the synthesis of 9-aminopyrido[3′,3′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are analogues of the potent antitumoral marine alkaloid variolin B.

Application: Synthesis of 9-Aminopyrido[3′,3′:4,5]pyrrolo[1,2-c]pyrimidine

This compound is employed as a nucleophilic aminating agent in the palladium-catalyzed synthesis of 9-amino-substituted variolin B precursors. The triphenylsilyl group serves as a bulky, non-coordinating moiety that facilitates the transfer of the amino group to the heterocyclic core. This method provides a direct and selective route to introduce an amino functionality at the C9 position of the pyridopyrrolopyrimidine ring system, a modification that is valuable for structure-activity relationship (SAR) studies in the development of variolin-based anticancer agents.

Quantitative Data Summary

The following table summarizes the quantitative data for the palladium-catalyzed amination of a 9-bromopyrido[3′,3′:4,5]pyrrolo[1,2-c]pyrimidine derivative using this compound.

| Entry | Starting Material | Amine Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 9-Bromo-1-(phenylsulfonyl)-5-(2-(trimethylsilyl)ethoxy)methoxy-pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | This compound | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80 | 12 | 75 |

Experimental Protocol

Synthesis of 9-Amino-1-(phenylsulfonyl)-5-((2-(trimethylsilyl)ethoxy)methoxy)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine

This protocol is adapted from the procedure described by Baeza, A., et al. in Tetrahedron Letters, 2007, 48(14), 2597-2601.[1]

Materials:

-

9-Bromo-1-(phenylsulfonyl)-5-((2-(trimethylsilyl)ethoxy)methoxy)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 9-bromo-1-(phenylsulfonyl)-5-((2-(trimethylsilyl)ethoxy)methoxy)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine (1.0 equiv).

-